4-Pyridinecarboxaldehyde
Overview
Description
Isonicotinaldehyde, also known as pyridine-4-carboxaldehyde, is an organic compound with the molecular formula C₆H₅NO. It is a derivative of pyridine, where the aldehyde group is attached to the fourth carbon of the pyridine ring. This compound is a yellowish oily liquid with a distinctive odor and is soluble in water and ether .
Mechanism of Action
Target of Action
4-Pyridinecarboxaldehyde, also known as Isonicotinaldehyde, is a versatile compound in medicinal chemistry. It has been used in the synthesis of various compounds with therapeutic potential . One of its primary targets is the enzyme HDAC6, which is associated with the progression of idiopathic pulmonary fibrosis (IPF) .
Mode of Action
The compound exhibits reactivity towards various nucleophiles and can undergo reactions such as condensation, reduction, and oxidation . It can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon . In the context of HDAC6, it forms part of a series of novel inhibitors, reducing the risk of off-target effects .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been used to synthesize unsaturated amides by coupling with N,N-disubstituted formamides . It also plays a role in the synthesis of meso-substituted A3-corroles .
Pharmacokinetics
It is known that the compound is volatile with a relatively low boiling point . It is sparingly soluble in water but dissolves readily in most organic solvents such as ethanol, ether, and chloroform .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its role in the synthesis of various compounds. For instance, it has been used to construct zinc metal–organic frameworks (Zn-MOFs) . It also forms part of novel inhibitors that have shown efficacy in inhibiting fibrotic sphere formation and cell viability associated with IPF .
Action Environment
This compound is sensitive to air and light, and prolonged exposure to these conditions may cause oxidation and degradation . Therefore, it is recommended to store it in a tightly sealed container away from direct sunlight . Its action, efficacy, and stability can be influenced by these and potentially other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde can be synthesized through the oxidation of 4-methylpyridine (4-picoline). The process involves passing a mixed gas of 4-methylpyridine and air through a vanadium-molybdenum catalyst layer heated to 400°C. This reaction results in the formation of pyridine-4-carbaldehyde .
Industrial Production Methods: The industrial production of isonicotinaldehyde follows a similar oxidation process. The use of a vanadium-molybdenum catalyst ensures high yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: It can be reduced to form pyridine-4-methanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used
Scientific Research Applications
Isonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs for treating diseases such as Alzheimer’s and tuberculosis.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Isonicotinaldehyde is structurally similar to other pyridinecarboxaldehydes, such as:
- Picolinaldehyde (pyridine-2-carboxaldehyde)
- Nicotinaldehyde (pyridine-3-carboxaldehyde)
- 3-Hydroxyisonicotinaldehyde (3-hydroxypyridine-4-carboxaldehyde)
Uniqueness:
- Position of the Aldehyde Group: The aldehyde group in isonicotinaldehyde is attached to the fourth carbon of the pyridine ring, which distinguishes it from picolinaldehyde and nicotinaldehyde.
- Chemical Properties: The position of the aldehyde group affects the reactivity and chemical properties of the compound, making isonicotinaldehyde unique in its reactions and applications .
Properties
IUPAC Name |
pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUWFUQJCDRPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061237 | |
Record name | Pyridin-4-carboxaldehyde | |
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Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 4-Pyridinecarboxaldehyde | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | 4-Pyridinecarboxaldehyde | |
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CAS No. |
872-85-5 | |
Record name | 4-Pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-85-5 | |
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Record name | 4-Pyridinecarboxaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872855 | |
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Record name | 4-Pyridinecarboxaldehyde | |
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Record name | 4-Pyridinecarboxaldehyde | |
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Record name | Pyridin-4-carboxaldehyde | |
Source | EPA DSSTox | |
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Record name | Isonicotinaldehyde | |
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Record name | 4-PYRIDINECARBOXALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577557492 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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